Ammonium propionate

Descripción general

Descripción

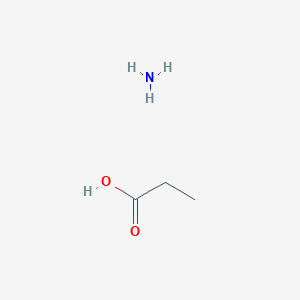

Ammonium propionate, also known as ammonium propanoate, is the ammonium salt of propionic acid. It has the chemical formula ( \text{NH}_4(\text{C}_2\text{H}_5\text{COO}) ). This compound is commonly used as an antiseptic, antifungal agent, and preservative in various industries, including food and cosmetics . It is known for its ability to prevent bacterial growth and spoilage.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Ammonium propionate is typically synthesized by the reaction of propionic acid with ammonia. The preparation method involves the following steps :

- Adding propionic acid into a reactor and stirring.

- Preheating and pressure stabilizing liquid ammonia after evaporation, separation, and impurity removal.

- Introducing preheated ammonia gas into the reactor for reaction.

- Cooling and controlling the reaction temperature while stabilizing pressure.

- Continuously reacting for over one hour, followed by cooling and decreasing the temperature.

- Measuring the content of propionic acid in a secondary ammonia exhaust absorption device.

- Stopping the introduction of ammonia gas and stirring to obtain this compound crystals.

Industrial Production Methods: In industrial settings, the production of this compound follows similar steps but on a larger scale. The process ensures high purity and yield of the compound, making it suitable for various applications .

Análisis De Reacciones Químicas

Types of Reactions: Ammonium propionate undergoes several types of chemical reactions, including:

Acid-Base Reactions: It can act as a base in reactions with stronger acids, forming propionic acid and ammonium salts.

Decomposition: Upon heating, this compound decomposes to produce ammonia and propionic acid.

Common Reagents and Conditions:

Acids: Strong acids like hydrochloric acid can react with this compound to release propionic acid.

Heat: Heating the compound leads to its decomposition into ammonia and propionic acid.

Major Products Formed:

Propionic Acid: Formed during acid-base reactions and decomposition.

Ammonia: Released during decomposition.

Aplicaciones Científicas De Investigación

Food Preservation

Antimicrobial Agent : Ammonium propionate serves as an effective antimicrobial agent in food preservation. Its ability to inhibit mold growth makes it valuable in the bakery industry, particularly in bread production. Studies have shown that AP can extend the shelf life of baked goods by preventing spoilage caused by fungi and bacteria .

Mechanism of Action : The antimicrobial properties of this compound are attributed to its ability to lower the pH in food products, creating an environment unfavorable for microbial growth. This mechanism is particularly useful in products that require a longer shelf life without compromising taste or quality .

Animal Feed Additive

Nutritional Supplement : this compound is authorized as a feed additive for all terrestrial animal species. It functions primarily as a silage additive, enhancing the fermentation process and improving the nutritional value of feed .

Safety Assessment : Recent assessments confirm that this compound is safe for target species and consumers when used under authorized conditions. However, it is noted to be corrosive to skin and eyes, necessitating careful handling .

| Application | Function | Safety Considerations |

|---|---|---|

| Food Preservation | Antimicrobial agent | Must be used within safety guidelines |

| Animal Feed Additive | Nutritional enhancer | Corrosive; requires safety measures |

Industrial Applications

Production of Propionic Acid : One notable application of this compound is in the thermal salt-splitting process to produce propionic acid. This method involves heating this compound in an aqueous mixture, resulting in the release of ammonia and the formation of propionic acid .

Process Efficiency : The thermal salt-splitting process not only recycles ammonia but also minimizes undesirable by-products such as amides. This efficiency makes it a promising method for industrial-scale production of propionic acid, which is widely used in pharmaceuticals and agrochemicals .

Case Study 1: Bakery Industry

A study conducted on the use of this compound in bread production demonstrated a significant reduction in mold growth compared to control samples without preservatives. The results indicated that breads treated with AP maintained quality for up to two weeks longer than untreated samples, showcasing its effectiveness as a preservative .

Case Study 2: Livestock Nutrition

In trials assessing the impact of this compound as a feed additive, livestock receiving AP-enriched feed exhibited improved weight gain and feed conversion ratios compared to those on standard diets. These findings suggest that AP not only enhances fermentation but also contributes positively to animal health and productivity .

Mecanismo De Acción

The mechanism by which ammonium propionate exerts its effects involves the release of propionic acid under acidic conditions. This acidification inhibits the growth of bacteria and fungi by disrupting their cellular processes. The compound targets microbial cell membranes, leading to increased permeability and eventual cell death .

Comparación Con Compuestos Similares

Ammonium propionate is similar to other ammonium salts of carboxylic acids, such as:

- Ammonium acetate

- Ammonium formate

- Ammonium lactate

Uniqueness:

- Antifungal and Antibacterial Properties: this compound is particularly effective against molds and gram-negative bacteria, making it a valuable preservative.

- Low Corrosiveness: Compared to other ammonium salts, it is less corrosive, making it safer for use in various applications .

By understanding the properties, preparation methods, and applications of this compound, researchers and industries can effectively utilize this compound for various purposes.

Actividad Biológica

Ammonium propionate, a salt formed from propionic acid and ammonium hydroxide, has garnered attention in various fields due to its biological activities. This article explores its biological effects, mechanisms of action, and applications, supported by recent research findings and case studies.

This compound is a colorless crystalline compound that is soluble in water. Its biological activity is largely attributed to its dissociation into ammonium ions and propionate ions in solution. Propionate, a short-chain fatty acid, plays a crucial role in various physiological processes, including antimicrobial activity and immune modulation.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of propionate. Research indicates that propionate can inhibit the growth of several pathogens, including:

- Gram-positive bacteria : Such as Staphylococcus aureus and MRSA.

- Gram-negative bacteria : Including E. coli and Salmonella Typhimurium.

- Fungi : Notably Candida albicans.

In vitro studies have shown that propionate exerts its antimicrobial effects through several mechanisms, including the inhibition of cell wall synthesis and disruption of membrane integrity .

Immune Modulation

This compound also exhibits immune-modulatory properties. It has been shown to influence macrophage function by:

- Reducing nitric oxide production through inhibition of inducible nitric oxide synthase (iNOS).

- Modulating inflammatory responses via the NF-κB signaling pathway .

These properties suggest potential applications in managing inflammatory diseases and enhancing immune responses.

Ocular Surface Burns from this compound Spray

A recent study documented ocular surface injuries caused by a new law enforcement chemical spray containing this compound (Repuls). Three patients exhibited significant ocular damage after exposure during training exercises. The injuries included corneal epithelial defects that required extensive treatment, highlighting the need for safety assessments regarding the use of this compound in consumer products .

Propionate Production in Wastewater Treatment

Another study investigated the role of this compound in anaerobic ammonium oxidation (anammox) processes for wastewater treatment. The study found that propionate could be oxidized simultaneously with ammonium, enhancing nitrogen removal efficiency. The presence of ammonium inhibited certain bacteria while promoting the growth of anammox bacteria, demonstrating the compound's utility in environmental applications .

Table 1: Antimicrobial Activity of this compound Against Various Pathogens

| Pathogen | Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | Gram-positive | 0.5% |

| E. coli | Gram-negative | 1.0% |

| Salmonella Typhimurium | Gram-negative | 1.5% |

| Candida albicans | Fungal | 0.3% |

This table summarizes key findings on the antimicrobial efficacy of this compound against various pathogens.

Propiedades

IUPAC Name |

azane;propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O2.H3N/c1-2-3(4)5;/h2H2,1H3,(H,4,5);1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJMWHXZUIGHOBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)O.N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

63785-12-6 | |

| Record name | Propanoic acid, ammonium salt (2:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63785-12-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID9066207 | |

| Record name | Propanoic acid, ammonium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9066207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

91.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Propanoic acid, ammonium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

17496-08-1 | |

| Record name | Ammonium propionate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17496-08-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ammonium propionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017496081 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanoic acid, ammonium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanoic acid, ammonium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9066207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ammonium propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.715 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.